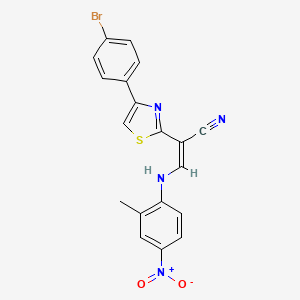
Methyl 4-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate is a synthetic organic compound with notable properties and applications in various fields of scientific research, including chemistry, biology, medicine, and industry. Its complex molecular structure combines several functional groups, making it a subject of interest in studies related to molecular interactions, mechanisms of action, and synthetic methodologies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate typically involves the following key steps:
Formation of 5-(trifluoromethyl)-1,3,4-oxadiazole: : This intermediate is prepared via cyclization reactions of appropriate precursors, such as hydrazides and acyl chlorides, under controlled conditions.
Preparation of Piperidine Derivative: : The piperidine moiety is introduced through nucleophilic substitution reactions, often involving piperidine or its derivatives reacting with activated esters or halides.
Coupling Reactions: : The final coupling step involves the reaction between the oxadiazole-substituted piperidine and methyl 4-carbonylbenzoate. This step typically requires activation of the carboxyl group, often through the use of coupling reagents like carbodiimides.
Industrial Production Methods
On an industrial scale, the synthesis of this compound involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and process intensification might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Methyl 4-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate can undergo oxidation reactions, typically facilitated by oxidizing agents such as permanganates or peroxides.
Reduction: : Reduction reactions can convert specific functional groups within the compound, often using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, palladium on carbon with hydrogen gas.
Catalysts and Solvents: : Tetrahydrofuran, dichloromethane, dimethylformamide.
Major Products Formed
The specific products formed from these reactions depend on the reaction conditions and the specific functional groups targeted. For instance, oxidation may yield carboxylic acids or ketones, while reduction might produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate has been extensively studied for its applications in various scientific disciplines:
Chemistry: : As a model compound for studying synthetic methodologies and reaction mechanisms.
Biology: : Investigations into its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: : Potential use in drug discovery and development due to its unique structural features.
Industry: : Applications in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism by which Methyl 4-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and oxadiazole ring are particularly significant in modulating the compound's reactivity and binding affinity. Pathways involved may include inhibition or activation of enzyme activities, receptor binding, or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
When compared with similar compounds, Methyl 4-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate stands out due to the presence of the trifluoromethyl group and oxadiazole ring. These features contribute to its unique chemical and biological properties, such as increased lipophilicity and metabolic stability.
List of Similar Compounds
Methyl 4-(3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate: : Lacks the trifluoromethyl group but shares the core structure.
Methyl 4-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl)benzoate: : Similar structure with a different isomer of oxadiazole.
Ethyl 4-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate: : Ethyl ester variant, offering a comparative study on ester effects.
Eigenschaften
IUPAC Name |
methyl 4-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O4/c1-26-15(25)11-6-4-10(5-7-11)14(24)23-8-2-3-12(9-23)13-21-22-16(27-13)17(18,19)20/h4-7,12H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZAZXFRHUIBGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-fluorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide](/img/structure/B2905606.png)
![N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2905608.png)


![Ethyl 2-[(3-methylbenzoyl)amino]acetate](/img/structure/B2905617.png)

![2-chloro-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-5-nitrobenzamide](/img/structure/B2905620.png)
![7-Chloro-2-(chloromethyl)-5-methylsulfanylimidazo[1,2-c]pyrimidine;hydrochloride](/img/structure/B2905621.png)
![N-(furan-2-ylmethyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2905624.png)
![2-{4-[3-(2-chloropyridin-4-yl)prop-2-enoyl]piperazin-1-yl}-N-(prop-2-yn-1-yl)acetamide](/img/structure/B2905625.png)

![Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2905627.png)

